(5-Bromothiophen-2-yl)(triethoxy)silane
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Overview
Description
(5-Bromothiophen-2-yl)(triethoxy)silane: is a chemical compound with the molecular formula C10H15BrO3SSi. It is a derivative of thiophene, a sulfur-containing heterocycle, and contains a bromine atom at the 5-position of the thiophene ring. The compound also features a triethoxysilane group, which is known for its utility in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-bromothiophene with triethoxysilane in the presence of a catalyst under controlled conditions .
Industrial Production Methods: Industrial production of (5-Bromothiophen-2-yl)(triethoxy)silane may involve large-scale bromination and silanation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (5-Bromothiophen-2-yl)(triethoxy)silane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.
Catalysts: Palladium-based catalysts are often used in coupling reactions.
Solvents: Typical solvents include dichloromethane, toluene, and ethanol.
Major Products Formed:
Substituted Thiophenes: Products where the bromine atom is replaced by other functional groups.
Coupled Products: Complex molecules formed through coupling reactions.
Scientific Research Applications
Chemistry:
Material Science: Used in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
Catalysis: Acts as a precursor in the preparation of catalysts for various chemical reactions.
Biology and Medicine:
Drug Development: Explored for its potential in the synthesis of biologically active compounds.
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Industry:
Coatings and Adhesives: Employed in the formulation of specialty coatings and adhesives.
Electronics: Used in the production of electronic components and devices.
Mechanism of Action
The mechanism by which (5-Bromothiophen-2-yl)(triethoxy)silane exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The triethoxysilane group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in applications such as surface modification and material synthesis .
Comparison with Similar Compounds
- (5-Chlorothiophen-2-yl)(triethoxy)silane
- (5-Iodothiophen-2-yl)(triethoxy)silane
- (5-Fluorothiophen-2-yl)(triethoxy)silane
Uniqueness: (5-Bromothiophen-2-yl)(triethoxy)silane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated counterparts. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific applications in material science and organic synthesis .
Properties
IUPAC Name |
(5-bromothiophen-2-yl)-triethoxysilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrO3SSi/c1-4-12-16(13-5-2,14-6-3)10-8-7-9(11)15-10/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGLHAITNBGANB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=C(S1)Br)(OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrO3SSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20527002 |
Source
|
Record name | (5-Bromothiophen-2-yl)(triethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20527002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60600-83-1 |
Source
|
Record name | (5-Bromothiophen-2-yl)(triethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20527002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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